molecular formula C17H16N2O4S B11074203 1-(benzenesulfonyl)-5-oxo-N-phenylpyrrolidine-2-carboxamide

1-(benzenesulfonyl)-5-oxo-N-phenylpyrrolidine-2-carboxamide

Cat. No.: B11074203
M. Wt: 344.4 g/mol
InChI Key: ZWTVUUXQSUOJKF-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-5-oxo-N-phenylpyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-5-oxo-N-phenylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzenesulfonyl group and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of high-throughput screening and process optimization can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-5-oxo-N-phenylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can be used to convert specific functional groups, such as ketones, into alcohols.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Benzenesulfonyl)-5-oxo-N-phenylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: Its chemical properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-(benzenesulfonyl)-5-oxo-N-phenylpyrrolidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(benzenesulfonyl)-5-oxo-N-phenylpyrrolidine-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    Benzenesulfonamides: These compounds share the benzenesulfonyl group but differ in other structural aspects.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents.

    Carboxamides: Molecules with a carboxamide group but varying in other parts of their structure.

The uniqueness of this compound lies in its specific arrangement of these groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-oxo-N-phenylpyrrolidine-2-carboxamide

InChI

InChI=1S/C17H16N2O4S/c20-16-12-11-15(17(21)18-13-7-3-1-4-8-13)19(16)24(22,23)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)

InChI Key

ZWTVUUXQSUOJKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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